Potassium lactate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimicrobial Properties

Potassium lactate is a well-studied antimicrobial agent, particularly in food science research. Studies have shown its effectiveness in controlling the growth of various foodborne pathogens and spoilage bacteria. The mechanism of action is believed to be multifactorial. Potassium lactate can reduce the water activity (Aw) of food products, making it a less hospitable environment for microbial growth []. Additionally, it may directly inhibit certain enzymes essential for bacterial function []. Research on meatballs (rista) showed that potassium lactate, along with other organic acid salts, helped decontaminate the product during processing and storage, extending shelf life [].

Here are some additional points to consider:

- Potassium lactate exhibits bacteriostatic activity, meaning it inhibits the growth of bacteria rather than killing them outright [].

- Its effectiveness can vary depending on factors like the type of bacteria, concentration used, and the overall composition of the food product [, ].

Antioxidant Effects

Potassium lactate has shown promise in scientific research as an antioxidant in meat products. Studies suggest it can improve colour stability by reducing myoglobin oxidation and lipid oxidation during storage []. This translates to maintaining the fresh appearance of meat for longer periods. Research on dry-cured meat products (pastirma) found that potassium lactate addition resulted in more stable colour compared to control groups [].

Here are some additional points to consider:

- The exact mechanism of potassium lactate's antioxidant activity is still being investigated, but it may involve its ability to chelate iron, a pro-oxidant [].

- Combining potassium lactate with other antioxidants can potentially have synergistic effects, further enhancing its efficacy [].

Other Potential Applications

Scientific research is exploring other potential applications of potassium lactate beyond its antimicrobial and antioxidant properties. Some areas of investigation include:

- Flavor enhancer: Studies suggest potassium lactate may contribute to a more desirable taste profile in certain food products.

- Moisture retention: Potassium lactate's hygroscopic nature allows it to retain moisture in food products, potentially improving texture and extending shelf life.

- pH regulator: Potassium lactate can act as a buffer, helping to maintain a desired pH level in various applications.

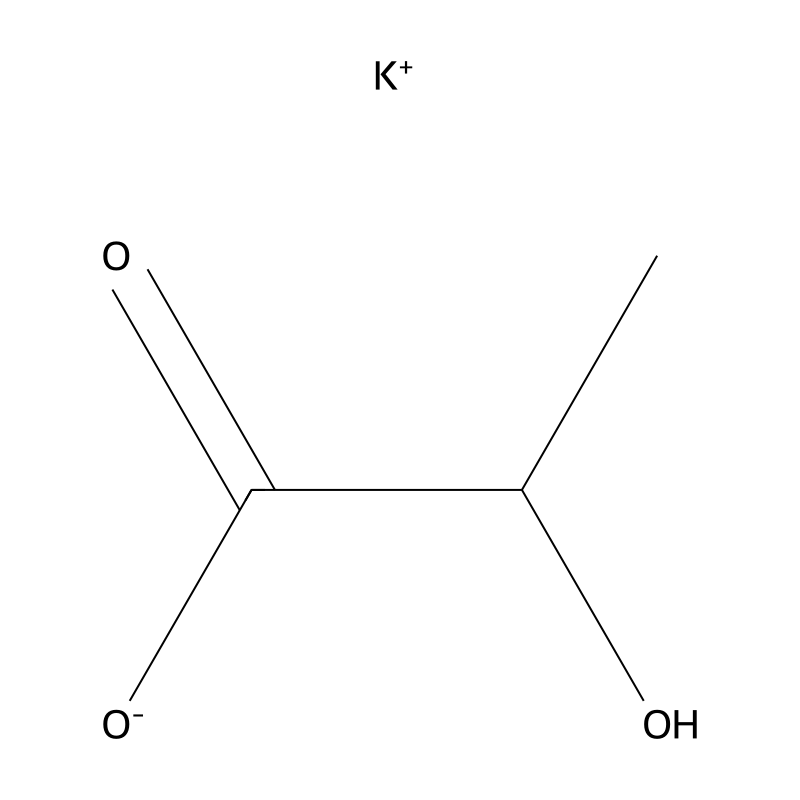

Potassium lactate is a potassium salt derived from lactic acid, with the chemical formula or . It appears as a clear, hygroscopic liquid that typically contains about 60% solids but can be concentrated to 78% solids. This compound is produced through the neutralization of lactic acid, which is often fermented from sugar sources. Potassium lactate has been assigned the E number E326, indicating its status as a food additive in various regions, including the European Union and the United States .

In biological systems, potassium lactate plays a role in regulating pH and cellular energy production. It can also act as a humectant, attracting and retaining water molecules. The specific mechanism of action depends on the application.

Food Science

In food, potassium lactate acts as a humectant by attracting water molecules and preventing them from evaporating. This helps maintain the texture and freshness of food products []. Additionally, it can inhibit the growth of some microorganisms, extending shelf life [].

Medicine

As a topical treatment for certain skin conditions, potassium lactate is thought to work by promoting the shedding of dead skin cells and reducing inflammation [].

Potassium lactate is primarily formed through the neutralization reaction between lactic acid and potassium hydroxide. The reaction can be represented as follows:

This reaction results in the formation of potassium lactate and water. Additionally, potassium lactate can undergo various bio

Potassium lactate exhibits several biological activities. It acts as a buffering agent, helping to maintain pH levels in various biological systems. In food applications, it demonstrates antimicrobial properties, effectively inhibiting the growth of spoilage and pathogenic bacteria, which enhances food safety and extends shelf life. Studies have shown that potassium lactate can influence the free amino acid composition in meat products, affecting their quality and preservation .

The primary method for synthesizing potassium lactate involves the neutralization of lactic acid with potassium hydroxide or another potassium salt. This process can be summarized in the following steps:

- Fermentation: Lactic acid is produced through the fermentation of carbohydrates.

- Neutralization: The lactic acid is then reacted with potassium hydroxide or potassium carbonate.

- Concentration: The resulting solution may be concentrated to achieve desired solid content.

This method ensures a high-purity product suitable for food and pharmaceutical applications .

Potassium lactate has a wide range of applications across various industries:

- Food Industry: Used as a preservative and flavor enhancer in meat and poultry products, it helps to extend shelf life and improve safety by inhibiting microbial growth.

- Pharmaceuticals: Serves as an electrolyte replenisher in medical formulations.

- Firefighting: Utilized as an extinguishing agent in certain fire extinguishers due to its effectiveness in suppressing flammable liquids .

- Personal Care Products: Acts as a humectant and pH adjuster in cosmetics and skincare formulations .

Research indicates that potassium lactate may interact with certain medications, particularly those affecting potassium levels in the body. For instance, it may enhance the hyperkalemic effects of drugs such as Esmolol and Acetylsalicylic acid. Caution is advised when combining potassium lactate with diuretics or medications that influence fluid balance to avoid potential complications related to dehydration or elevated potassium levels .

Potassium lactate shares similarities with other organic salts derived from lactic acid. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Sodium lactate | Commonly used as a preservative; sodium-based alternative to potassium lactate. | |

| Calcium lactate | Used in dietary supplements; provides calcium ions. | |

| Magnesium lactate | Used for magnesium supplementation; less common than sodium or potassium salts. | |

| Lactic acid | Precursor to all lactates; used in fermentation processes. |

Uniqueness of Potassium Lactate: Potassium lactate is unique due to its non-toxic nature and its ability to serve as a sodium-free alternative for individuals looking to reduce sodium intake while still benefiting from its preservative properties. Its broad antimicrobial action makes it particularly valuable in food preservation compared to its sodium counterpart .

Chemical Synthesis Pathways from Lactic Acid Neutralization

Potassium lactate is synthesized via the neutralization of lactic acid with potassium hydroxide. The reaction follows a 1:1 molar ratio:

$$

\text{C}3\text{H}6\text{O}3 + \text{KOH} \rightarrow \text{C}3\text{H}5\text{KO}3 + \text{H}_2\text{O}

$$

This process yields potassium lactate (C₃H₅KO₃) and water. Industrial-grade lactic acid derived from fermentation is typically 88–95% pure, requiring precise stoichiometric control to achieve optimal salt formation.

Key Considerations:

- Reagent Purity: High-purity potassium hydroxide ensures minimal impurities in the final product.

- pH Control: Neutralization is exothermic; temperature regulation prevents caramelization or color formation.

- Solubility: The reaction occurs in aqueous solutions, with potassium lactate remaining soluble at concentrations up to 78% solids.

Fermentation-Based Production Methodologies

Lactic acid, the precursor, is produced via microbial fermentation. Two pathways dominate:

| Pathway | Organisms | Products | Efficiency |

|---|---|---|---|

| Homolactic | Lactobacillus spp. | 2 Lactic Acid per Glucose Molecule | High |

| Heterolactic | Leuconostoc spp. | Lactic Acid + Ethanol + CO₂ | Moderate |

Process Overview:

- Substrate Selection: Corn starch, sucrose, or cassava bagasse hydrolysates serve as carbon sources.

- Fermentation Conditions:

- Post-Fermentation:

Challenges:

- Byproduct Management: Residual calcium sulfate (gypsum) requires filtration.

- Contaminant Removal: Ion-exchange resins (e.g., Amberlite IRA 67) are used to purify fermentation broths.

Industrial-Scale Purification Techniques

Lactic acid recovery and purification involve multi-step processes:

Ion Exchange Resin Systems

- Strong Cation Resins:

- Weak Anion Resins:

| Resin | Function | Efficiency |

|---|---|---|

| Lewatit S2568H | pH adjustment, demineralization | 4 BV treated |

| Lewatit S3428 | Anion removal | 25 BV purified |

Activated Carbon Treatment

- Decolorization: Removes colored impurities caused by thermal degradation during neutralization.

- Flavor Enhancement: Adsorbs bitter or salty compounds, yielding cleaner taste profiles.

Concentration Optimization Through Evaporation Processes

Potassium lactate solutions are concentrated via evaporation to achieve 60–85% solids. Key findings from isothermal evaporation studies (288.2 K):

| Evaporation Rate (%) | Key Ion Behavior | Solid Phase Precipitation |

|---|---|---|

| 0–20 | Na⁺, K⁺, Cl⁻ precipitate rapidly | NaCl, KCl·MgCl₂·6H₂O |

| 53–64 | Mg²⁺, Cl⁻ maximize (116.97 g/L Mg²⁺) | Mg²⁺-rich salts |

| >88.8 | Li⁺, B₂O₃ precipitate (Li₂SO₄·H₂O, H₃BO₃) | Lithium, boron salts |

Optimal Parameters:

- Temperature: 288.2 K (15°C) minimizes impurity carryover.

- Limitations: Boron enrichment remains challenging due to low precipitation rates.

Active Carbon Treatment for Flavor Profile Enhancement

Activated carbon (e.g., Nuchar HD, Darco KB-G) improves flavor by:

- Adsorbing Impurities:

- pH-Dependent Efficiency:

Industrial Applications:

Potassium lactate demonstrates pronounced bacteriostatic activity against gram-positive pathogenic bacteria, with particular efficacy against Listeria monocytogenes, Staphylococcus aureus, and Enterococcus species [1] [2]. The antimicrobial effectiveness against gram-positive organisms is significantly greater than against gram-negative bacteria, attributed to structural differences in cell wall composition and membrane permeability [3] [4].

Research conducted by Glass and colleagues established that potassium lactate at concentrations of 2.0% and 3.0% effectively maintained Listeria monocytogenes populations at initial inoculation levels throughout extended refrigerated storage periods [1]. In frankfurters containing 2.0% potassium lactate, pathogen numbers remained at approximately 1.6 log CFU per package over 90 days at 4°C, while control samples without potassium lactate showed increases to 4.6 log CFU per package [1]. The 3.0% potassium lactate treatment demonstrated even greater efficacy, maintaining pathogen levels at 1.4 log CFU per package under identical storage conditions [1].

The bacteriostatic mechanism against gram-positive pathogens operates through multiple pathways. Lactate compounds are able to inhibit gram-positive organisms more effectively than gram-negatives due to their capacity to penetrate the peptidoglycan cell wall structure [3]. Once inside the bacterial cell, lactate interferes with normal metabolic processes that generate cellular energy, specifically disrupting glycolysis pathways essential for bacterial growth and survival [5] [4].

Studies examining Staphylococcus aureus inhibition revealed that sodium lactate concentrations equivalent to 2.4% demonstrated significant antimicrobial activity, with greater inhibition observed at 4.8% concentrations [6]. The antimicrobial effect was concentration-dependent, showing enhanced bacteriostatic properties with increasing lactate levels while maintaining acceptable sensory characteristics in food matrices [6].

Enterococcus species, including both Enterococcus faecalis and Enterococcus faecium, exhibit susceptibility to lactate-mediated antimicrobial action [7] [8]. Research utilizing engineered lactococcal systems demonstrated that bacteriocin-producing lactic acid bacteria could effectively inhibit multidrug-resistant enterococci, with enhanced antimicrobial activity observed against Enterococcus faecium compared to Enterococcus faecalis [7]. The antimicrobial activity was equally effective against vancomycin-resistant strains, indicating that lactate-based preservation systems may provide alternatives to conventional antibiotic treatments [7].

The selectivity for gram-positive bacteria is further supported by studies showing that lactic acid bacteria isolated from fermented foods demonstrate superior antimicrobial activity against Staphylococcus aureus compared to gram-negative pathogens [9]. Bacteriocin compounds produced by these organisms showed higher antimicrobial activity against gram-positive bacteria, with some strains achieving inhibition zones of 8.43 millimeters against Staphylococcus aureus [9].

Inhibition of Botulinal Toxin Production in Anaerobic Environments

Potassium lactate and related lactate compounds demonstrate significant capacity to inhibit Clostridium botulinum growth and toxin production in anaerobic environments, providing crucial food safety benefits in vacuum-packaged and modified atmosphere products [10] [11] [12]. The antibotulinal activity represents a concentration-dependent phenomenon, with higher lactate levels providing greater protection against toxigenesis [10] [12].

Maas and colleagues conducted comprehensive investigations demonstrating that sodium lactate delays botulinal toxin production in cook-in-bag turkey products under anaerobic conditions [10] [12]. Turkey samples containing 2.0% sodium lactate showed toxin production after 4-5 days compared to 3 days in control samples, representing a 33-67% delay in toxigenesis [10]. Increasing sodium lactate concentrations to 2.5%, 3.0%, and 3.5% resulted in progressive delays, with toxin production occurring after 4-6 days, 7 days, and 7-8 days respectively [10] [12].

Subsequent research with potassium lactate confirmed similar antibotulinal properties, with 2% potassium lactate effectively inhibiting Clostridium perfringens growth during extended cooling periods [13]. In ground turkey breast formulated with potassium lactate, control samples showed Clostridium perfringens increases of 3.8-4.7 log CFU per gram during cooling protocols, while 2% potassium lactate treatment limited growth to only 0.56-0.70 log CFU per gram increases [13]. This represents growth retardation of 2.65-4.21 log CFU per gram compared to untreated controls [13].

The mechanism of antibotulinal activity involves lactate ion interference with anaerobic energy metabolism pathways essential for Clostridium botulinum growth [12]. Research indicates that lactate concentration rather than sodium ion concentration represents the principal antibotulinal factor [10] [12]. Comparative studies utilizing equivalent sodium levels but varying lactate concentrations demonstrated that lactate-free formulations provided no antibotulinal protection, while lactate-containing formulations showed concentration-dependent inhibition [12].

The minimum threshold level for antibotulinal activity appears to be between 1.92% and 2.40% lactate concentration, as no delay in toxin production was observed below this range [12]. The antimicrobial activity of lactate is enhanced at lower pH values, principally because greater amounts of undissociated lactate are present as acidity increases [12]. This pH dependency explains variations in antibotulinal effectiveness observed across different product formulations and processing conditions [12].

In cheese systems, lactate compounds provide protection against botulinal toxin production without significantly decreasing pH levels [14]. The addition of 1.5% sodium lactate significantly delayed botulinal toxin production in high moisture, low salt process cheese products compared to lactate-free controls [14]. The inhibitory activity of sodium lactate empirically appeared equivalent to sodium chloride in these applications [14].

Bacteriocin-producing lactic acid bacteria demonstrate synergistic effects with lactate compounds in preventing botulinal toxin production [15]. Lactococcus lactis and Pediococcus pentosaceus strains showed bacteriocinogenic activity against Clostridium botulinum spores at refrigeration temperatures, with enhanced inhibition observed in the presence of 3-4% sodium chloride [15]. These findings suggest that lactate compounds can be formulated into minimally processed refrigerated products for protection against botulism hazards [15].

Synergistic Effects with Sodium Diacetate in Meat Systems

The combination of potassium lactate with sodium diacetate produces synergistic antimicrobial effects that exceed the individual contributions of either compound alone [2] [16] [17]. This synergistic relationship has been extensively documented in ready-to-eat meat products, where combined treatments demonstrate superior pathogen control compared to single-ingredient applications [2] [16].

Perumalla and colleagues conducted comprehensive evaluations of potassium lactate and sodium diacetate combinations in chicken and turkey hotdog model systems [16]. The study examined potassium lactate concentrations of 1%, 2%, and 3% combined with sodium diacetate levels of 0.15% and 0.20% against surface-inoculated Listeria monocytogenes [16]. Results demonstrated that the 3% potassium lactate combined with 0.20% sodium diacetate treatment provided maximum antimicrobial activity, achieving 3.5 log CFU per gram reduction compared to control samples [16].

The synergistic mechanism involves complementary antimicrobial pathways, with potassium lactate primarily affecting water activity and intracellular pH while sodium diacetate provides bactericidal action through intracellular acidification [16]. Sodium diacetate functions by lowering intracellular pH and significantly inhibiting initial bacterial loads, while potassium lactate contributes through water activity reduction and metabolic interference [16].

Research by Miller and colleagues demonstrated that lactate-diacetate combinations in enhanced pork showed significant advantages over individual treatments [17]. Chops enhanced with lactate-diacetate mixtures maintained higher color values during retail display and showed less visual discoloration after 96 hours compared to single-ingredient treatments [17]. The combination enhanced chops were more tender and juicy with improved pork flavor compared to controls or single-ingredient formulations [17].

Fat content influences the efficacy of potassium lactate-sodium diacetate combinations, with greater antimicrobial activity observed in low-fat meat systems [16]. High-fat formulations showed reduced antimicrobial effectiveness, attributed to potential interference with antimicrobial compound distribution and availability [16]. Despite this fat-related effect, the synergistic antimicrobial activity remained significant across both low-fat and high-fat meat systems [16].

The optimal combination ratios vary depending on the specific meat matrix and target pathogens. In frankfurter systems, 3% potassium lactate combined with sodium diacetate demonstrated strong listeriostatic effects for aerobically stored products [2]. The incorporation of lactate-diacetate combinations suppressed outgrowth and maintained pathogen counts at initial inoculation levels throughout extended storage periods [2].

Temperature storage conditions affect the synergistic antimicrobial activity of potassium lactate-sodium diacetate combinations [16]. Under refrigeration conditions (4°C), the combinations showed sustained antimicrobial activity over 28-day storage periods, with no significant differences between low-fat and high-fat samples in terms of growth inhibition [16]. The synergistic effect was maintained throughout the storage period, indicating stable antimicrobial activity under typical retail distribution conditions [16].

Quality attributes remain acceptable when potassium lactate and sodium diacetate are used in combination at recommended levels [17] [18]. Sensory evaluations indicated that combinations up to 3% potassium lactate with 0.20% sodium diacetate did not adversely affect flavor, texture, or overall acceptability [16]. The maximum level for sodium diacetate from a flavor perspective is 0.1-0.15%, with inhibitory effects becoming apparent from 0.125% concentration [16].

Water Activity Reduction as Primary Preservation Mechanism

Water activity reduction represents the primary preservation mechanism through which potassium lactate exerts antimicrobial effects in food systems [5] [4] [19]. The compound functions as a humectant, binding available water molecules and reducing the water activity below levels required for microbial growth and proliferation [4] [19] [20].

Research conducted on Rugao ham demonstrated that potassium lactate addition at 2% concentration significantly decreased water activity in both biceps femoris and semimembranosus muscle samples [19]. Water activity values decreased from 0.951 to 0.926 in biceps femoris samples and from 0.948 to 0.923 in semimembranosus samples, representing reductions of 0.025 water activity units [19]. These reductions corresponded with moisture content decreases of 3.37% and 3.02% respectively [19].

The water activity reduction mechanism operates through the hygroscopic properties of potassium lactate, which can bind water molecules in meat systems and reduce available water for microbial utilization [19]. Fulladosa and colleagues confirmed that potassium lactate contributes to water activity decreases while simultaneously affecting pH and moisture content in restructured meat products [19]. The compound is hygroscopic and can bind water in meat, reducing the available water for microbial growth [19].

Studies utilizing meat model systems demonstrated the relationship between water activity, lactate concentration, and antimicrobial effectiveness [20]. In cooked strained beef with moisture contents ranging from 25% to 85%, lactate addition at 4% concentration depressed meat water activity, with differences between control and lactate-treated samples increasing progressively as moisture decreased [20]. Water activity differences ranged from 0.003 units at 85% moisture to 0.046 units at 25% moisture [20].

The antimicrobial effectiveness correlates directly with water activity reduction levels achieved through potassium lactate addition [20]. Listeria monocytogenes growth was suppressed at moisture levels above 55% and completely inhibited in samples with 25-55% moisture when water activity was reduced below 0.964 [20]. Control samples showed maximum cell numbers of approximately 10^9 CFU per gram at moisture levels of 45-85% (water activity 0.981-0.994), while lactate-treated samples showed no growth at water activity levels below 0.964 [20].

The water-binding capacity of potassium lactate differs from that of sodium chloride, providing alternative approaches to water activity control in reduced-sodium formulations [19] [21]. In salami production, potassium lactate at 1.6% concentration effectively replaced sodium chloride while maintaining antimicrobial water activity levels [22]. The low sodium chloride (2.8%) and potassium lactate (1.6%) combination induced antimicrobial activity levels similar to high sodium chloride concentrations (4-6%) normally applied in traditional salami production [22].

Temperature affects the water activity reduction effectiveness of potassium lactate, with enhanced antimicrobial activity observed at lower storage temperatures [21]. The compound's water-binding properties remain stable across typical food storage temperature ranges, providing consistent preservation effects throughout product shelf life [21]. This temperature stability makes potassium lactate particularly suitable for refrigerated meat products requiring extended shelf life [21].

Concentration-dependent effects are observed in water activity reduction, with higher potassium lactate levels providing greater water activity depression [19] [20]. However, practical application levels are limited by sensory considerations, with maximum effective concentrations typically ranging from 2-4% depending on the specific food matrix [23]. Regulatory guidelines establish maximum permissible levels at 4.8% for lactate solutions (60% lactate solution basis) in meat formulations [16].

The water activity reduction mechanism provides particular advantages in controlling spore-forming bacteria, which require specific water activity levels for germination and outgrowth [13]. Clostridium perfringens growth during extended cooling periods was effectively controlled through potassium lactate-mediated water activity reduction, with 2% concentrations limiting spore outgrowth to acceptable levels during temperature abuse scenarios [13].

Intracellular pH Disruption in Microbial Metabolism

Potassium lactate disrupts intracellular pH homeostasis in susceptible microorganisms through membrane permeation and subsequent acidification of the cytoplasmic environment [5] [24] [25]. This mechanism represents one of the three primary antimicrobial pathways, alongside water activity reduction and metabolic interference [5] [4] [26].

The lactate ion passes through bacterial cell membranes and accumulates intracellularly, where it lowers intracellular pH below levels required for normal metabolic function [5] [4]. Research utilizing nuclear magnetic resonance techniques demonstrated that lactic acid bacteria can accumulate intracellular lactate concentrations of 500-700 millimolar, with corresponding intracellular pH values dropping from 7.0 to 5.5 [27]. This intracellular acidification disrupts essential metabolic processes, including ATP generation and enzyme function [5] [4].

Studies on Lactococcus lactis revealed the kinetics of intracellular lactate accumulation and pH disruption under acid stress conditions [27]. At external pH values of 4.8-6.5, total intracellular lactic acid pools reached approximately 500 millimolar in cells grown at optimal pH and 700 millimolar in acid-adapted cells [27]. The intracellular accumulation occurred as ionized lactate anions, with concomitant export of equivalent protons to maintain cellular electrochemical gradients [27].

The differential susceptibility of bacterial species to lactate-induced pH disruption reflects variations in acid tolerance mechanisms and membrane properties [24] [28]. Bacteroides and Firmicutes isolates demonstrated high sensitivity to lactate, with growth inhibition occurring at concentrations as low as 5 millimolar at pH 6.5 [24] [28]. In contrast, lactic acid bacteria such as Bifidobacterium adolescentis showed resistance to lactate concentrations up to 20 millimolar, reflecting their natural acid tolerance capabilities [24].

Mechanistic studies utilizing fluorescent pH indicators revealed that lactate-mediated intracellular acidification occurs rapidly upon exposure [25]. Lactococcus lactis cells showed immediate pH effects on glucose transporters and enzyme activities, with cells pre-adjusted to low pH demonstrating 35% higher glucose metabolism rates compared to non-adjusted cells at equivalent pH levels [25]. This adaptation involved upregulation of stress-related genes and enhanced expression of proton-translocating ATPase subunits [25].

The intracellular pH disruption mechanism varies among different bacterial groups based on their native pH homeostasis systems [29] [25]. Lactic acid bacteria possess sophisticated pH regulation mechanisms involving proton-translocating ATPases with pH optima ranging from 5.0-5.5 for acidophilic species to 7.0-7.5 for neutrophilic species [29] [25]. These variations explain differential sensitivity patterns observed among bacterial populations exposed to lactate compounds [29].

Enterococcus species demonstrate unique responses to lactate-mediated pH disruption, with some bacteriocins causing specific potassium ion efflux as part of the antimicrobial mechanism [30] [31]. Enterocin P, produced by Enterococcus faecium, forms potassium-conducting pores in target cell membranes, leading to rapid potassium efflux and subsequent ATP depletion [30]. This mechanism represents a specialized form of intracellular pH disruption that combines osmotic stress with metabolic interference [30].

The effectiveness of intracellular pH disruption depends on external pH conditions and lactate concentrations [24] [32]. Research utilizing human fecal microbial communities demonstrated that lactate accumulation and subsequent pH disruption occurred at pH 5.2, while rapid lactate utilization prevented accumulation at pH 5.9 and 6.4 [32]. These findings indicate that environmental pH conditions modulate the effectiveness of lactate-mediated intracellular acidification [32].

Potassium ion involvement in lactate-mediated pH disruption reflects the specific ionic properties of potassium lactate compared to sodium lactate [33] [34]. Research on skin moisture systems showed that potassium lactate increased water-holding capacity more effectively than sodium lactate through enhanced interactions between water molecules and protein hydroxyl groups [34]. This enhanced water interaction capability may contribute to more effective membrane permeation and subsequent intracellular pH disruption [34].

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 29 of 39 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 10 of 39 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

ANTIOXIDANT_SYNERGIST; -> JECFA Functional Classes

Cosmetics -> Antimicrobial

General Manufacturing Information

Not Known or Reasonably Ascertainable

Food, beverage, and tobacco product manufacturing

All Other Basic Organic Chemical Manufacturing

Propanoic acid, 2-hydroxy-, potassium salt (1:1): ACTIVE